molecular formula C8H9ClO3 B8581788 Ethyl 5-chloro-2-methylfuran-3-carboxylate

Ethyl 5-chloro-2-methylfuran-3-carboxylate

Cat. No. B8581788
M. Wt: 188.61 g/mol
InChI Key: CAMFMLZFRFESSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-2-methylfuran-3-carboxylate is a useful research compound. Its molecular formula is C8H9ClO3 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-chloro-2-methylfuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-2-methylfuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-chloro-2-methylfuran-3-carboxylate

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

ethyl 5-chloro-2-methylfuran-3-carboxylate

InChI

InChI=1S/C8H9ClO3/c1-3-11-8(10)6-4-7(9)12-5(6)2/h4H,3H2,1-2H3

InChI Key

CAMFMLZFRFESSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-3-furancarboxylic acid ethyl ester (10.5 g) was dissolved in acetonitrile (50 ml), and sulfuryl chloride (5.6 ml) was added under ice-cooling. The mixture was stirred at 10° C. for 30 minutes, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours, and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-chloro-2-methyl-3-furancarboxylic acid ethyl ester (10 g) as oil. 5-Chloro-2-methyl-3-furancarboxylic acid ethyl ester (10 g) was dissolved in ethanol (100 ml), and 1N aqueous sodium hydroxide (60 ml) was added. The mixture was stirred under reflux for 30 minutes and concentrated under reduced pressure. The residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Precipitated crystals were recrystallized from acetone-hexane to give 5-chloro-2-methyl-3-furancarboxylic acid (5.5 g) as crystals.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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